1,2,3,5-Tetrachloro-4-(prop-1-en-2-yl)cyclopenta-1,3-diene
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Overview
Description
1,2,3,5-Tetrachloro-4-(prop-1-en-2-yl)cyclopenta-1,3-diene is a chlorinated cyclopentadiene derivative This compound is characterized by its four chlorine atoms and a prop-1-en-2-yl group attached to a cyclopentadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5-Tetrachloro-4-(prop-1-en-2-yl)cyclopenta-1,3-diene typically involves the chlorination of cyclopentadiene derivatives. One common method is the chlorination of 4-(prop-1-en-2-yl)cyclopenta-1,3-diene using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle chlorine gas safely. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,5-Tetrachloro-4-(prop-1-en-2-yl)cyclopenta-1,3-diene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form chlorinated cyclopentadienone derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated cyclopentadiene derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or ammonia can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Formation of hydroxylated or aminated derivatives.
Oxidation Reactions: Formation of chlorinated cyclopentadienone derivatives.
Reduction Reactions: Formation of partially dechlorinated cyclopentadiene derivatives.
Scientific Research Applications
1,2,3,5-Tetrachloro-4-(prop-1-en-2-yl)cyclopenta-1,3-diene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other chlorinated organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,5-Tetrachloro-4-(prop-1-en-2-yl)cyclopenta-1,3-diene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of electron-withdrawing chlorine atoms, making it reactive towards nucleophiles. The pathways involved in its reactions include nucleophilic substitution and electrophilic addition, depending on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrachloro-3-nitrobenzene: A chlorinated aromatic compound with similar chlorine content.
1,1,3,3-Tetrachloropropanone: A chlorinated ketone with similar reactivity.
1,1,2,2-Tetrachloroethane: A chlorinated alkane with similar chlorine content.
Uniqueness
1,2,3,5-Tetrachloro-4-(prop-1-en-2-yl)cyclopenta-1,3-diene is unique due to its cyclopentadiene ring structure combined with the presence of both chlorine atoms and a prop-1-en-2-yl group. This combination imparts distinct chemical properties and reactivity compared to other chlorinated compounds.
Properties
CAS No. |
61355-29-1 |
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Molecular Formula |
C8H6Cl4 |
Molecular Weight |
243.9 g/mol |
IUPAC Name |
1,2,3,5-tetrachloro-4-prop-1-en-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/C8H6Cl4/c1-3(2)4-5(9)7(11)8(12)6(4)10/h5H,1H2,2H3 |
InChI Key |
MKSIIBNOXMWWHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=C(C(=C(C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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